2-Amino-5-(4-nitrophenylsulfonyl)thiazole
Overview
Description
2-Amino-5-(4-nitrophenylsulfonyl)thiazole is a useful research compound. Its molecular formula is C9H7N3O4S2 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77091. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acoustic and Thermo-Dynamical Properties
2-Amino-5-(4-nitrophenylsulfonyl)thiazole, a sulfur and nitrogen-containing heterocyclic compound, has been studied for its acoustic and thermo-dynamical properties. A research conducted by T. Ar, Dongapure Ac, and Naik Ab (2017) investigated the ultrasonic parameters of this compound in a DMSO-water mixture at different temperatures and concentrations, providing insights into molecular interactions in such systems (T. Ar, Dongapure Ac, & Naik Ab, 2017).
Photophysical Properties
Another area of study focuses on the photophysical properties of thiazoles with sulfur-containing functional groups. T. Murai, Hidenori Furukawa, and K. Yamaguchi (2018) synthesized and analyzed a range of thiazoles, including those with sulfonyl groups, revealing the influence of sulfur-containing groups on the electronic structures and photophysical behavior of these compounds (T. Murai, Hidenori Furukawa, & K. Yamaguchi, 2018).
Synthesis and Chemical Studies
The synthesis and chemical behavior of thiazoles, including those with nitroso and acyl groups, have been extensively studied. Birkinshaw, Meakins, and Plackett (1988) explored the conformational preferences and reactions of various substituted amino thiazoles, contributing to the understanding of the structural and chemical properties of these compounds (Birkinshaw, Meakins, & Plackett, 1988).
Synthesis of Sulfonamide Derivatives
The creation of novel sulfonamides containing the 2-amino-1,3-thiazole fragment is another key area of research. Rafiee Pour, Nazifi, Afshari Safavi, Nazifi, and Massah (2019) reported the solvent-free synthesis of these compounds, highlighting their potential antibacterial activity and pharmacological relevance (Rafiee Pour et al., 2019).
Spectroscopic and Theoretical Studies
The spectroscopic and theoretical examination of thiadiazole derivatives has also been conducted to understand their corrosion inhibition properties and quantum chemical parameters. For instance, Tang et al. (2009) and Yüce et al. (2014) explored the application of amino thiadiazoles as corrosion inhibitors, providing valuable insights into their interaction with metals and potential practical applications (Tang et al., 2009); (Yüce et al., 2014).
Mechanism of Action
While the specific mechanism of action for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole is not mentioned in the search results, 2-Aminothiazoles are known to be potent cyclin-dependent kinase 5 inhibitors and are therapeutic agents for the treatment of Alzheimer′s disease and other neurodegenerative disorders .
Safety and Hazards
Future Directions
2-Amino-5-(4-nitrophenylsulfonyl)thiazole is a precursor to a sulfathiazole (“sulfa drugs”) and can be used as a thyroid inhibitor in the treatment of hyperthyroidism . It is also a useful reagent in the preparation of heterocyclic disperse azo dyes , indicating its potential use in dye manufacturing.
Properties
IUPAC Name |
5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S2/c10-9-11-5-8(17-9)18(15,16)7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTKCGAOXFHFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192679 | |
Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-05-4 | |
Record name | 5-[(4-Nitrophenyl)sulfonyl]-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39565-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39565-05-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl-2-aminothiazol-5-ylsulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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